molecular formula C8H16Cl4HfO2 B1589332 Oxolane;tetrachlorohafnium CAS No. 21959-05-7

Oxolane;tetrachlorohafnium

Cat. No. B1589332
CAS RN: 21959-05-7
M. Wt: 464.5 g/mol
InChI Key: KSIFQVHSGOEHQQ-UHFFFAOYSA-J
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Description

Oxolane , also known as tetrahydrofuran (THF) , is an organic compound with the chemical formula (CH₂)₄O . It belongs to the class of cyclic ethers and is a colorless, water-miscible liquid with low viscosity. THF finds versatile applications as a solvent in laboratory organic synthesis and industrial products such as varnishes. Its boiling point is approximately 66°C . Despite being highly flammable, it is relatively nontoxic .


Synthesis Analysis

The production of THF involves several methods. Notably, the acid-catalyzed dehydration of 1,4-butanediol is the predominant manufacturing process. Over two dozen US patents have been issued for this method between 1975 and 2007 . Additionally, in 1956 , W. W. Gilbert and B. W. Howk at Du Pont patented the catalytic hydrogenation of maleic anhydride to produce THF. Du Pont later patented a process for hydrogenating furan to THF .


Molecular Structure Analysis

The molecular structure of THF consists of a five-membered ring containing four carbon atoms and one oxygen atom. The oxygen atom is part of the ring, resulting in a cyclic ether. The arrangement of atoms in the ring gives THF its characteristic properties and reactivity .


Chemical Reactions Analysis

THF serves as a precursor to various polymers. It participates in reactions such as ring-opening polymerization to form polytetrahydrofuran (PTHF). Additionally, it can undergo metal-catalyzed reactions to yield functionalized derivatives. These reactions are essential in the synthesis of various organic compounds .


Physical And Chemical Properties Analysis

  • Explosive Peroxides : When stored in air, THF can form explosive peroxides .

Mechanism of Action

As a solvent, THF facilitates chemical reactions by dissolving reactants and aiding in the formation of transition states. Its cyclic structure allows it to interact favorably with polar and nonpolar molecules, making it a valuable medium for organic synthesis .

Safety and Hazards

  • Ventilation : Use in well-ventilated areas .

Future Directions

Research on THF continues to explore its applications in polymer chemistry, catalysis, and materials science. Investigating sustainable synthesis methods and improving safety protocols are essential for its future utilization .

properties

IUPAC Name

oxolane;tetrachlorohafnium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C4H8O.4ClH.Hf/c2*1-2-4-5-3-1;;;;;/h2*1-4H2;4*1H;/q;;;;;;+4/p-4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSIFQVHSGOEHQQ-UHFFFAOYSA-J
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC1.C1CCOC1.Cl[Hf](Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16Cl4HfO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00473336
Record name Tetrachlorobis(tetrahydrofuran)hafnium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00473336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

464.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Oxolane;tetrachlorohafnium

CAS RN

21959-05-7
Record name Tetrachlorobis(tetrahydrofuran)hafnium
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21959-05-7
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tetrachlorobis(tetrahydrofuran)hafnium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00473336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Hafnium(IV) chloride tetrahydrofuran complex (1:2)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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